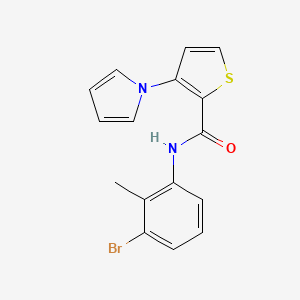

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Description

N-(3-Bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a heterocyclic carboxamide featuring a 3-bromo-2-methylphenyl group linked via an amide bridge to a thiophene ring substituted with a 1H-pyrrol-1-yl moiety.

Properties

IUPAC Name |

N-(3-bromo-2-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-11-12(17)5-4-6-13(11)18-16(20)15-14(7-10-21-15)19-8-2-3-9-19/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJVFBUWGDUOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves multi-step organic reactions:

Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-2-methylphenyl.

Pyrrole Introduction: The brominated intermediate is then reacted with pyrrole under conditions that facilitate the formation of a C-N bond. This can be achieved using a palladium-catalyzed cross-coupling reaction such as Buchwald-Hartwig amination.

Thiophene Carboxamide Formation: The final step involves the introduction of the thiophene carboxamide group. This can be done by reacting the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might explore its activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the heterocyclic rings could facilitate binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structural Differences : Replaces the thiophene-pyrrole system with a 2-oxo-1,2-dihydropyridine ring.

- Key Features :

- Synthesis : Condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid .

Pyrazole-Based Carboxamide ()

- Structural Differences : Features a pyrazole core instead of thiophene-pyrrole, with additional sulfonamide and chloropyridyl substituents.

- Key Features :

- Increased complexity with sulfonamide and pyrazole groups may enhance binding to biological targets (e.g., enzymes).

- Synthesis : Utilizes NaH/THF for deprotonation and nucleophilic substitution .

Thiazolidinone Derivative ()

- Structural Differences: Incorporates a 4-oxo-thiazolidinone ring instead of thiophene-pyrrole.

- Key Features: The thiazolidinone moiety is a known pharmacophore for antimicrobial and anti-inflammatory activity. Hydrogen-bonding networks stabilize the crystal structure .

Thiophene Carboxylate Ester with Chromenone ()

- Structural Differences: Substitutes the carboxamide with a methyl ester and introduces a fluorinated chromenone system.

- Key Features :

Research Findings and Implications

- Substituent Effects : The 3-bromo-2-methylphenyl group may contribute to steric hindrance and halogen bonding, influencing solubility and binding selectivity.

- Synthetic Flexibility : Analogous compounds employ diverse methods (e.g., condensation, cross-coupling), suggesting routes to optimize the target compound’s yield and purity.

Biological Activity

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, also known by its CAS number 866017-75-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3OS. The structure features a thiophene ring, a pyrrole moiety, and a bromo-substituted phenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of 3-bromo-2-methylphenylamine with thiophene-2-carboxylic acid derivatives under specific reaction conditions. This approach has been documented in various studies focusing on similar compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene and pyrrole can inhibit the growth of various bacteria and fungi.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Similar Thiophene Derivative | 6.25 | Strong against XDR S. Typhi |

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. For example, it has been evaluated against human cancer cell lines such as HeLa and A549. The results indicated that certain derivatives showed promising cytotoxic effects, leading to cell death at micromolar concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | TBD | Cytotoxic |

| A549 | TBD | Cytotoxic |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cancer cell proliferation and survival.

- DNA Interaction : Some studies suggest that pyrrole-containing compounds can intercalate into DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of thiophene derivatives against multi-drug resistant strains, finding that some exhibited MIC values as low as 6.25 mg/mL against S. Typhi .

- Evaluation of Anticancer Properties : Research conducted on pyrrole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, and what are critical reaction conditions?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

Bromo-substitution : The 3-bromo-2-methylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) using Pd catalysts, as seen in analogous bromo-pyrazole syntheses .

Thiophene-pyrrole assembly : The 3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide moiety is constructed via condensation reactions between thiophene carboxylic acid derivatives and pyrrole amines, with activation reagents like EDC/HOBt .

- Critical Conditions :

- Temperature control (e.g., 100–110°C for coupling reactions).

- Catalytic systems (e.g., Pd2(dba)3/XPhos for cross-coupling).

- Solvent selection (DMF or DCM for polar intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Key signals include:

- ~6.5–8.5 ppm : Aromatic protons from thiophene, pyrrole, and bromophenyl groups.

- ~2.1–2.3 ppm : Methyl groups (e.g., 2-methylphenyl).

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., observed [M+H]+ ~454.4 in similar carboxamides) .

- HPLC-PDA : Validates purity (>95%) and detects regioisomeric impurities .

Q. How do functional groups influence reactivity and stability?

- Bromo substituent : Facilitates further functionalization (e.g., cross-coupling for SAR studies) but may hydrolyze under basic conditions .

- Pyrrole-thiophene system : Enhances π-π stacking with biological targets but increases susceptibility to oxidation .

- Methylphenyl group : Improves lipophilicity, affecting solubility and membrane permeability .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-response standardization : Use IC50/EC50 values normalized to cell viability assays (e.g., MTT).

- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .

- Meta-analysis : Compare datasets using tools like Forest plots to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational strategies predict binding affinity with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase domains or GPCRs.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- Free energy calculations : MM-PBSA/GBSA to quantify ΔGbinding .

- Example : A thiophene-carboxamide analog showed ∆G = −9.2 kcal/mol with cyclophilin D, correlating with in vitro inhibition (IC50 = 1.2 µM) .

Q. What challenges arise in optimizing pharmacokinetics without compromising efficacy?

- ADME hurdles :

- Solubility : Modify substituents (e.g., replace methyl with hydroxyl) or use prodrugs.

- Metabolic stability : Introduce fluorine or deuterium to block CYP450 oxidation .

- Case Study : A bromophenyl analog exhibited improved t1/2 (4.7 h vs. 1.5 h) via deuteration at the benzylic position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.